3-Bromodibenzo[b,d]furan-4-ol
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Overview
Description
3-Bromodibenzo[b,d]furan-4-ol: is an organic compound that belongs to the class of dibenzofurans It is characterized by the presence of a bromine atom at the 3-position and a hydroxyl group at the 4-position of the dibenzofuran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromodibenzo[b,d]furan-4-ol typically involves the bromination of dibenzofuran followed by hydroxylation. One common method includes the following steps:
Bromination: Dibenzofuran is dissolved in a brominating agent such as bromine or N-bromosuccinimide (NBS) in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to achieve bromination at the 3-position.
Hydroxylation: The brominated product is then subjected to hydroxylation using a hydroxylating agent such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent like ethanol or water. The reaction is typically carried out under reflux conditions to introduce the hydroxyl group at the 4-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Bromodibenzo[b,d]furan-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation Reactions: The hydroxyl group at the 4-position can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the hydroxyl group to a hydrogen atom. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.
Oxidation: Potassium permanganate in water, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in ethanol.
Major Products:
Substitution Products: Compounds with various functional groups replacing the bromine atom.
Oxidation Products: Compounds with a carbonyl group at the 4-position.
Reduction Products: Compounds with hydrogen atoms replacing the bromine or hydroxyl groups.
Scientific Research Applications
Chemistry: 3-Bromodibenzo[b,d]furan-4-ol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of brominated and hydroxylated aromatic compounds on biological systems. It can be used in assays to investigate enzyme interactions and metabolic pathways.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the exploration of novel therapeutic agents targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 3-Bromodibenzo[b,d]furan-4-ol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group contribute to its reactivity and ability to form hydrogen bonds with biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Bromodibenzo[b,d]furan: Lacks the hydroxyl group at the 4-position.
4-Hydroxydibenzo[b,d]furan: Lacks the bromine atom at the 3-position.
3,4-Dihydroxydibenzo[b,d]furan: Contains hydroxyl groups at both the 3- and 4-positions.
Uniqueness: 3-Bromodibenzo[b,d]furan-4-ol is unique due to the presence of both a bromine atom and a hydroxyl group on the dibenzofuran ring system. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C12H7BrO2 |
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Molecular Weight |
263.09 g/mol |
IUPAC Name |
3-bromodibenzofuran-4-ol |
InChI |
InChI=1S/C12H7BrO2/c13-9-6-5-8-7-3-1-2-4-10(7)15-12(8)11(9)14/h1-6,14H |
InChI Key |
ZDBLGJKJRSSYOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=C(C=C3)Br)O |
Origin of Product |
United States |
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